![molecular formula C20H19FN2O3S B2372057 (Z)-4-acetil-N-(3-(2-etoxi-etil)-6-fluoro benzo[d]tiazol-2(3H)-ilideno)benzamida CAS No. 865162-99-8](/img/structure/B2372057.png)
(Z)-4-acetil-N-(3-(2-etoxi-etil)-6-fluoro benzo[d]tiazol-2(3H)-ilideno)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide” is a compound that contains a benzo[d]thiazol-2(3H)-one moiety . This moiety is found in various pyrazoline derivatives that have been synthesized and screened for their inhibitory properties against urease, a clinically important metabolic enzyme .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a benzo[d]thiazol-2(3H)-one moiety. This moiety is a five-membered heterocyclic ring system that carries nitrogen and sulfur atoms, making it a versatile entity in actions and reactions .Chemical Reactions Analysis
The chemical reactions involving this compound could include donor–acceptor, nucleophilic, and oxidation reactions due to the aromaticity of the thiazole ring . A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are likely influenced by the presence of the benzo[d]thiazol-2(3H)-one moiety. This moiety contributes to the compound’s aromaticity, which allows the pi (π) electrons to move freely from one bond to other bonds .Aplicaciones Científicas De Investigación
Actividad antibacteriana
Los compuestos de benzotiazol se han sintetizado y evaluado para su actividad antibacteriana in vitro contra diversas bacterias como S. aureus, B. subtilis, E. coli y K. pneumoniae . Han mostrado una actividad moderada a buena .
Propiedades antiinflamatorias y analgésicas
Los derivados de benzotiazol se han sintetizado y evaluado para sus actividades antiinflamatorias y analgésicas . Algunos de los compuestos sintetizados han mostrado actividades antiinflamatorias y analgésicas significativas .
Actividad antidepresiva
Se han sintetizado nuevos derivados de benzotiazol e investigado su potencial actividad antidepresiva utilizando la prueba de natación forzada (FST) .
Efecto anticonvulsivo
Los mismos derivados de benzotiazol también se han investigado para su potencial efecto anticonvulsivo utilizando la prueba de convulsión electroshock máxima (MES) .
Síntesis de otros compuestos
Los compuestos de benzotiazol se han utilizado en la síntesis de otros compuestos como 1,4-disustituidos 1,2,3-triazoles y 1,2,4-triazolo-[3,4-b]-1,3,4-tiadiazol .
Inhibición de la biosíntesis de prostaglandinas
La actividad antiinflamatoria de los AINE se media principalmente a través de la inhibición de la biosíntesis de prostaglandinas . Los derivados de benzotiazol se han utilizado en el desarrollo de nuevos AINE .
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as 4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide, are the acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) enzymes . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD), with AChE involved in the breakdown of acetylcholine, a neurotransmitter essential for memory and learning functions, and MAO-B involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
This compound acts as a dual inhibitor of AChE and MAO-B . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission . By inhibiting MAO-B, it prevents the degradation of dopamine, thereby increasing its levels and potentially improving mood and cognitive function .
Biochemical Pathways
The inhibition of AChE and MAO-B by this compound affects several biochemical pathways. Increased acetylcholine levels can enhance cholinergic transmission, which is often impaired in AD . Increased dopamine levels can improve mood and cognitive function, which are often affected in AD . Additionally, this compound may also prevent the formation of beta-amyloid plaques, which are a hallmark of AD .
Pharmacokinetics
Its ability to inhibit ache and mao-b suggests that it can cross the blood-brain barrier, which is crucial for its effectiveness in treating ad .
Result of Action
The molecular and cellular effects of this compound’s action include increased levels of acetylcholine and dopamine, enhanced cholinergic transmission, improved mood and cognitive function, and potentially reduced formation of beta-amyloid plaques . These effects could contribute to its potential therapeutic benefits in AD .
Direcciones Futuras
Propiedades
IUPAC Name |
4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJFDGGTMSABGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-pyrrolo[1,2-a]quinolin-6-yl-2-thiophenesulfonamide](/img/structure/B2371974.png)


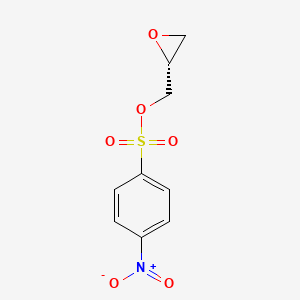

![N-(1-cyanocycloheptyl)-2-[[5-(cyclopropylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2371987.png)
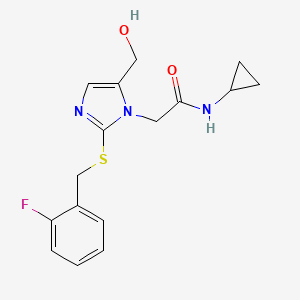
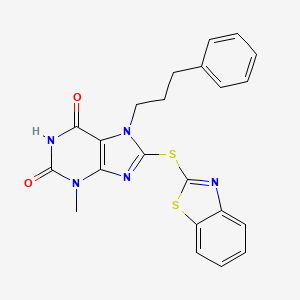
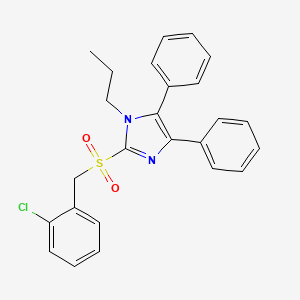

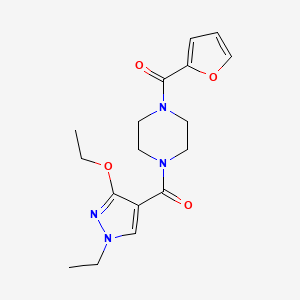
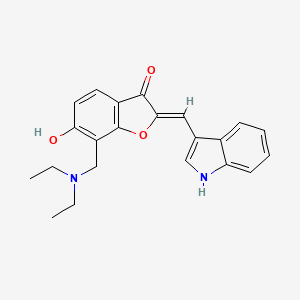
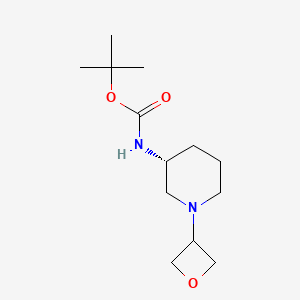
![2-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-6-fluorobenzo[d]oxazole](/img/structure/B2371997.png)
